molecular formula C21H17BrN4O3 B2741119 1-(3-Bromophenyl)-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one CAS No. 1251603-31-2

1-(3-Bromophenyl)-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one

Cat. No.: B2741119
CAS No.: 1251603-31-2
M. Wt: 453.296
InChI Key: NZIDYOJBHHRCMF-UHFFFAOYSA-N
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Description

The compound 1-(3-Bromophenyl)-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one is a heterocyclic molecule featuring a 1,4-dihydropyridazin-4-one core substituted with a 3-bromophenyl group at position 1 and a 1,2,4-oxadiazole ring at position 3. The oxadiazole moiety is further functionalized with a 4-isopropoxyphenyl group.

Properties

IUPAC Name

1-(3-bromophenyl)-3-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4O3/c1-13(2)28-17-8-6-14(7-9-17)20-23-21(29-25-20)19-18(27)10-11-26(24-19)16-5-3-4-15(22)12-16/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIDYOJBHHRCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a phenyl compound to introduce the bromine atom at the desired position.

    Introduction of the Propan-2-yloxy Group: The next step involves the etherification of the bromophenyl intermediate with propan-2-ol under basic conditions to form the propan-2-yloxyphenyl derivative.

    Formation of the Oxadiazolyl Group: The oxadiazolyl group is introduced through a cyclization reaction involving a suitable precursor, such as a hydrazide and a carboxylic acid derivative.

    Formation of the Dihydropyridazinone Core: The final step involves the cyclization of the intermediate compounds to form the dihydropyridazinone core, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the dihydropyridazinone core, altering its oxidation state and potentially its biological activity.

    Cyclization Reactions: The oxadiazolyl group can participate in cyclization reactions, forming new ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

1-(3-Bromophenyl)-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 2: Substituent Effects on Key Properties

Substituent Example Compound Impact on Properties Reference
4-Isopropoxyphenyl Target Compound Moderate solubility, moderate steric bulk
Sulfonamide High solubility, hydrogen-bond donor
Trifluoromethylpyridinyl Enhanced metabolic stability

Computational Insights into Electronic Properties

Density functional theory (DFT) studies () suggest that the oxadiazole ring in the target compound contributes to electron-deficient character, which may facilitate charge-transfer interactions. The exact exchange functional (B3LYP) predicts a polarizable electron density distribution, aligning with the electrophilic nature of oxadiazoles . In contrast, pyrazole-containing analogues () exhibit localized electron density, as shown by Multiwfn wavefunction analysis (), which could influence reactivity in nucleophilic environments .

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